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Abstract

STOCK2S-26016 is a small molecule inhibitor of the With-No-Lysine (K) (WNK) signaling
pathway, a critical regulator of ion homeostasis and blood pressure. By disrupting the
interaction between WNK kinases and the downstream STE20/SPS1-related proline/alanine-
rich kinase (SPAK), STOCK2S-26016 effectively inhibits the phosphorylation of key ion
cotransporters, including the Na-Cl cotransporter (NCC) and Na-K-CI cotransporter 1 (NKCC1).
This mechanism of action makes STOCK2S-26016 a valuable tool for investigating the
pathophysiology of hypertension and a potential starting point for the development of novel
antihypertensive therapeutics. This technical guide provides an in-depth overview of
STOCK2S-26016, including its mechanism of action, quantitative data, detailed experimental
protocols, and key signaling pathways.

Core Concepts and Mechanism of Action

STOCK2S-26016 is a lysine-deficient protein kinase (WNK) signaling inhibitor.[1] Its primary
mechanism of action is the disruption of the protein-protein interaction between WNK kinases
(specifically WNK1 and WNK4) and the SPAK/OSR1 (Oxidative Stress-Responsive Kinase 1)
kinases.[1][2] This interaction is crucial for the activation of SPAK/OSR1, which in turn
phosphorylates and activates downstream ion cotransporters such as NCC and NKCC1.[1][2]
By inhibiting the WNK-SPAK interaction, STOCK2S-26016 prevents the phosphorylation and
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subsequent activation of these cotransporters, leading to a reduction in sodium and chloride

reabsorption in the kidneys and a potential lowering of blood pressure.[1][2]

The discovery of STOCK2S-26016 was the result of a high-throughput screening of a chemical

library using fluorescence correlation spectroscopy (FCS) to identify compounds that could

disrupt the WNK4-SPAK binding.[2]

Quantitative Data

The following tables summarize the key quantitative data for STOCK2S-26016 based on

available in vitro studies.

Table 1: Inhibitory Activity of STOCK2S-26016

Target IC50 Assay Type Reference
Inhibition of WNK4-

WNK4 Signaling 16 pM o
SPAK binding

] ) Inhibition of WNK1-

WNK1 Signaling 34.4 uM o [3]

SPAK binding
Table 2: Cellular Activity of STOCK2S-26016

Cell Line Treatment Effect Reference

Mouse Distal Dose-dependent

Convoluted Tubule 25-200 pM reduction in SPAK and  [2]

(mpkDCT) cells NCC phosphorylation

Dose-dependent
reduction in SPAK and
NKCC1
phosphorylation

Mouse Vascular
Smooth Muscle 50-200 pM
(MOVAS) cells

Signaling Pathways and Experimental Workflows

WNK-SPAK-NCC Signaling Pathway

© 2025 BenchChem. All rights reserved. 2/10

Tech Support


https://pubmed.ncbi.nlm.nih.gov/27595330/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8115323/
https://www.benchchem.com/product/b2633875?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8115323/
https://www.benchchem.com/product/b2633875?utm_src=pdf-body
https://www.benchchem.com/product/b2633875?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.2336103100
https://www.benchchem.com/product/b2633875?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8115323/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2633875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The WNK-SPAK-NCC signaling cascade is a key regulator of salt reabsorption in the distal
convoluted tubule of the kidney. STOCK2S-26016 intervenes at the initial step of this cascade.
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Caption: WNK-SPAK-NCC signaling pathway and the inhibitory action of STOCK2S-26016.

Experimental Workflow: Screening for WNK-SPAK
Interaction Inhibitors

The following diagram illustrates the general workflow for identifying inhibitors of the WNK-
SPAK protein-protein interaction using fluorescence correlation spectroscopy (FCS).
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Preparation

Prepare Fluorescently-labeled Prepare Chemical Library
WNK peptide and SPAK protein (including STOCK2S-26016)

Incubate WNK peptide, SPAK protein,
and test compound

Perform Fluorescence
Correlation Spectroscopy (FCS)

Data Avnalysis

Measure Diffusion Time of
Fluorescent WNK peptide

:

Identify Compounds that Decrease
Diffusion Time (Hits)

Click to download full resolution via product page

Caption: A generalized workflow for screening WNK-SPAK interaction inhibitors using FCS.

Experimental Protocols
Fluorescence Correlation Spectroscopy (FCS) for WNK-
SPAK Interaction

This protocol is a generalized representation based on the methodology described for the
discovery of STOCK2S-26016.[2]

Objective: To identify small molecules that inhibit the binding of WNK kinase to SPAK.
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Materials:

Recombinant C-terminal domain of human SPAK.

Fluorescently labeled (e.g., Alexa Fluor 488) synthetic peptide corresponding to the SPAK-
binding region of WNK4.

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NacCl, 0.01% Tween 20).
384-well plates.
Test compounds (including STOCK2S-26016) dissolved in DMSO.

FCS instrument.

Procedure:

Prepare a solution of the fluorescently labeled WNK4 peptide and SPAK protein in the assay
buffer. The final concentrations should be optimized to ensure a significant change in
diffusion time upon binding.

Dispense the test compounds into the wells of the 384-well plate.
Add the WNK4 peptide and SPAK protein solution to each well.

Incubate the plate at room temperature for a sufficient time to allow for binding equilibrium to
be reached.

Measure the fluorescence fluctuations in each well using the FCS instrument.

Analyze the autocorrelation function of the fluorescence fluctuations to determine the
diffusion time of the fluorescently labeled WNK4 peptide.

A decrease in the diffusion time in the presence of a test compound, compared to the DMSO
control, indicates inhibition of the WNK4-SPAK interaction.

Cell-Based Assay for SPAK and NCC Phosphorylation
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This protocol is a generalized procedure for assessing the inhibitory effect of STOCK2S-26016
on the WNK signaling pathway in a cellular context.[2]

Objective: To determine the effect of STOCK2S-26016 on the phosphorylation of SPAK and
NCC in response to hypotonic shock.

Cell Line: Mouse distal convoluted tubule (mpkDCT) cells.

Materials:

mpkDCT cells.

o Cell culture medium and supplements.

 STOCK2S-26016.

e |sotonic and hypotonic cell culture media.

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
o BCA protein assay Kkit.

o SDS-PAGE gels and electrophoresis apparatus.

e Western blotting apparatus and membranes.

e Primary antibodies: anti-phospho-SPAK/OSR1 (Thr233/185), anti-total SPAK, anti-phospho-
NCC (Thr53/58), anti-total NCC, and a loading control antibody (e.g., anti-B-actin).

o HRP-conjugated secondary antibodies.
e Chemiluminescent substrate.

e Imaging system for Western blots.
Procedure:

e Cell Culture and Treatment:
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o Culture mpkDCT cells to near confluence in appropriate culture dishes.

o Pre-incubate the cells with varying concentrations of STOCK2S-26016 (e.g., 25, 50, 100,
200 pyM) or vehicle (DMSO) for a specified time (e.g., 30 minutes).

e Hypotonic Shock:

o Remove the isotonic medium and replace it with hypotonic medium to stimulate the WNK
pathway.

o Incubate for a short period (e.g., 15 minutes).
e Cell Lysis:

Wash the cells with ice-cold PBS.

[¢]

o

Lyse the cells with ice-cold lysis buffer.

[e]

Scrape the cells and collect the lysate.

o

Clarify the lysate by centrifugation.
e Protein Quantification:

o Determine the protein concentration of each lysate using a BCA assay.
o Western Blotting:

o Normalize the protein concentrations of the lysates.

[¢]

Separate the proteins by SDS-PAGE.

[¢]

Transfer the proteins to a PVDF or nitrocellulose membrane.

[e]

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in
TBST).

[e]

Incubate the membrane with the primary antibodies overnight at 4°C.
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o Wash the membrane and incubate with the appropriate HRP-conjugated secondary
antibody.

o Wash the membrane again and detect the protein bands using a chemiluminescent
substrate and an imaging system.

o Data Analysis:
o Quantify the band intensities for the phosphorylated and total proteins.
o Normalize the phosphorylated protein levels to the total protein levels.

o Compare the levels of phosphorylated SPAK and NCC in STOCK2S-26016-treated cells
to the vehicle-treated control.

In Vivo Studies and Future Directions

Currently, there is a lack of publicly available in vivo data specifically for STOCK2S-26016
regarding its effects on blood pressure in animal models of hypertension. However, studies with
other WNK inhibitors have demonstrated the potential of this class of compounds to lower
blood pressure in vivo. For instance, WNK1 heterozygous knockout mice exhibit a significant
decrease in blood pressure.[4]

Future research on STOCK2S-26016 should focus on:

e Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To evaluate the absorption,
distribution, metabolism, and excretion of STOCK2S-26016 and to establish a relationship
between its concentration and its pharmacological effect in vivo.

« Invivo efficacy studies: To assess the antihypertensive effects of STOCK2S-26016 in
relevant animal models of hypertension, such as spontaneously hypertensive rats (SHR) or
salt-sensitive models.

o Selectivity profiling: To further characterize the selectivity of STOCK2S-26016 against a
broader panel of kinases to assess potential off-target effects.

o Lead optimization: To improve the potency, selectivity, and pharmacokinetic properties of
STOCK2S-26016 for the development of a clinical candidate.
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Conclusion

STOCK2S-26016 is a valuable chemical probe for dissecting the role of the WNK-SPAK-NCC
signaling pathway in the regulation of blood pressure. Its ability to dose-dependently inhibit the
phosphorylation of key ion cotransporters in relevant cell models highlights its potential as a
starting point for the development of a new class of antihypertensive drugs. The detailed
experimental protocols and data presented in this guide are intended to facilitate further
research into the therapeutic potential of targeting the WNK signaling cascade for the treatment
of hypertension.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2633875?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2633875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

